molecular formula C13H14BrN3O4S B2973389 ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1296272-70-2

ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2973389
M. Wt: 388.24
InChI Key: CWNBHFNWXYBION-UHFFFAOYSA-N
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Description

The compound “ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl carboxylate group, a sulfamoyl group attached to a bromophenyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Additionally, the compound contains a sulfamoyl group attached to a bromophenyl group, a methyl group, and an ethyl carboxylate group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The sulfamoyl group might also participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfamoyl and carboxylate groups could impact its solubility in different solvents .

Scientific Research Applications

1. Synthetic Applications in Organic Chemistry

  • Aryl radical building blocks like 2-(2-Bromophenyl)ethyl groups, which are structurally related to the compound of interest, have been utilized in radical cyclization reactions to synthesize heterocycles. These cyclizations yield new 6-membered rings attached to azoles, demonstrating the compound's relevance in the synthesis of complex organic molecules (Allin et al., 2005).

2. Corrosion Inhibition

  • Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel, which is useful in industrial applications like pickling processes. Studies show that these compounds exhibit high efficiency in protecting metal surfaces (Dohare et al., 2017).

3. Structural and Spectral Analysis

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound similar to the one , has been synthesized and its structure analyzed using various techniques like X-ray crystallography and density functional theory. This indicates the compound's relevance in structural chemistry (Viveka et al., 2016).

4. Synthesis of Novel Heterocyclic Compounds

  • Efforts have been made to synthesize new heterocyclic compounds containing a sulfonamido moiety, with potential applications as antibacterial agents. This shows the compound's role in the development of new pharmaceuticals (Azab et al., 2013).

5. Synthesis of Analgesic and Anti-Inflammatory Agents

  • Research on derivatives of pyrazole-4-carboxylic acid for their potential as analgesic and anti-inflammatory agents highlights another pharmaceutical application of these compounds (Gokulan et al., 2012).

6. Synthesis of Fluorescent Molecules

  • Pyrazole derivatives have been synthesized for applications as novel fluorescent molecules, indicating their potential use in imaging and diagnostic techniques (Wu et al., 2006).

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

ethyl 3-[(4-bromophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O4S/c1-3-21-13(18)11-8(2)15-16-12(11)22(19,20)17-10-6-4-9(14)5-7-10/h4-7,17H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNBHFNWXYBION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

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